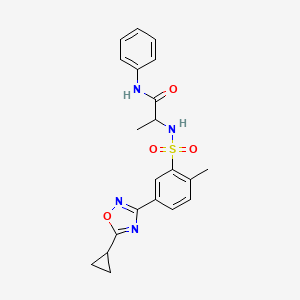![molecular formula C9H12O3S B1651098 [4-(Methanesulfonylmethyl)phenyl]methanol CAS No. 1227370-65-1](/img/structure/B1651098.png)
[4-(Methanesulfonylmethyl)phenyl]methanol
概要
説明
[4-(Methanesulfonylmethyl)phenyl]methanol: is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . It is characterized by the presence of a methanesulfonylmethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonylmethyl)phenyl]methanol typically involves the reaction of 4-methylsulfonyl acetophenone with phenylhydrazine hydrochloride under Fischer indole synthesis conditions . The reaction conditions are mild and allow for the inclusion of various functional groups, making it a versatile synthetic route.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Methanesulfonylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfone derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the methanesulfonylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve and under mild conditions.
Major Products: The major products formed from these reactions include various sulfone, alcohol, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, [4-(Methanesulfonylmethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . It serves as a building block for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of [4-(Methanesulfonylmethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group plays a crucial role in modulating the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes.
類似化合物との比較
- [4-(Methylsulfonyl)phenyl]methanol
- [4-(Ethanesulfonylmethyl)phenyl]methanol
- [4-(Propylsulfonylmethyl)phenyl]methanol
Comparison: Compared to its similar compounds, [4-(Methanesulfonylmethyl)phenyl]methanol is unique due to its specific methanesulfonylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .
特性
IUPAC Name |
[4-(methylsulfonylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAHAMSZLVYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270210 | |
| Record name | 4-[(Methylsulfonyl)methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227370-65-1 | |
| Record name | 4-[(Methylsulfonyl)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227370-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Methylsulfonyl)methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B1651015.png)
![(4S)-3-(4-methoxyphenyl)sulfonyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651019.png)
![(3aS,4R,9bR)-6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1651020.png)
![7-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1651022.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B1651026.png)

![1-benzyl-3-{[(2,3-dimethylcyclohexyl)amino]methyl}-1H-indole-2-carboxylic acid](/img/structure/B1651029.png)

![Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1651032.png)
![N-ethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651033.png)
![2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B1651034.png)
![N-({4-[(diethylamino)methyl]phenyl}methyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B1651036.png)

